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molecular formula C8H9F3N2O2 B2983433 Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate CAS No. 380872-50-4

Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate

Cat. No. B2983433
M. Wt: 222.167
InChI Key: VNLIOYLBFTVQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163021B2

Procedure details

Lithium hydroxide monohydrate (127 mg, 3.03 mmol) in water (0.5 mL) was added to (3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid ethyl ester (250 mg, 1.125 mmol) in THF (5 mL). The mixture was stirred at room temperature for 5 hours then the reaction mixture volume was reduced to one third by evaporation in vacuo. The aqueous residue was acidified using aqueous HCl (2M) to pH=5. The resulting off white solid was filtered, collected and dried, washed with ether to afford the title compound as a white solid (42 mg, 19%).
Name
Lithium hydroxide monohydrate
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
19%

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C([O:6][C:7](=[O:18])[CH2:8][N:9]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[N:10]1)C>O.C1COCC1>[F:17][C:14]([F:15])([F:16])[C:11]1[CH:12]=[CH:13][N:9]([CH2:8][C:7]([OH:18])=[O:6])[N:10]=1 |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
127 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
250 mg
Type
reactant
Smiles
C(C)OC(CN1N=C(C=C1)C(F)(F)F)=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture volume was reduced to one third by evaporation in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting off white solid was filtered
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C1=NN(C=C1)CC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 42 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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